4-(4-Methyl-pyrimidin-2-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester 4-(4-Methyl-pyrimidin-2-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC18719437
InChI: InChI=1S/C16H25N3O2S/c1-12-5-8-17-14(18-12)22-11-13-6-9-19(10-7-13)15(20)21-16(2,3)4/h5,8,13H,6-7,9-11H2,1-4H3
SMILES:
Molecular Formula: C16H25N3O2S
Molecular Weight: 323.5 g/mol

4-(4-Methyl-pyrimidin-2-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester

CAS No.:

Cat. No.: VC18719437

Molecular Formula: C16H25N3O2S

Molecular Weight: 323.5 g/mol

* For research use only. Not for human or veterinary use.

4-(4-Methyl-pyrimidin-2-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester -

Specification

Molecular Formula C16H25N3O2S
Molecular Weight 323.5 g/mol
IUPAC Name tert-butyl 4-[(4-methylpyrimidin-2-yl)sulfanylmethyl]piperidine-1-carboxylate
Standard InChI InChI=1S/C16H25N3O2S/c1-12-5-8-17-14(18-12)22-11-13-6-9-19(10-7-13)15(20)21-16(2,3)4/h5,8,13H,6-7,9-11H2,1-4H3
Standard InChI Key VXSCVNNYCNHZIS-UHFFFAOYSA-N
Canonical SMILES CC1=NC(=NC=C1)SCC2CCN(CC2)C(=O)OC(C)(C)C

Introduction

The compound 4-(4-Methyl-pyrimidin-2-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester is a complex organic molecule that belongs to the class of heterocyclic compounds. It features a piperidine ring, a pyrimidine moiety, and a tert-butyl ester group. Despite the lack of specific information on this exact compound in the provided sources, its structure and potential applications can be inferred from similar compounds.

Potential Applications

Compounds with similar structures are often used in pharmaceutical research due to their potential biological activities. They can act as intermediates in drug development, particularly in the synthesis of compounds with enzyme inhibitory properties.

Chemical Reactions and Interactions

  • Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfur atom acts as a nucleophile.

  • Biological Interactions: The presence of a pyrimidine ring and a piperidine moiety suggests potential interactions with biological targets, such as enzymes or receptors.

Research Findings and Data

While specific data on 4-(4-Methyl-pyrimidin-2-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester is not available, similar compounds have shown promise in drug development. For example, compounds with pyrimidine and piperidine moieties are known for their biological activity and are used in various research applications.

Table: Comparison of Similar Compounds

CompoundMolecular FormulaMolecular Weight (g/mol)Applications
3-(4-Chloro-5-methyl-pyrimidin-2-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl esterC15H22ClN3O2S343.9Pharmaceutical research, enzyme inhibition
Tert-butyl 4-(5-{[4-(methylsulfonyl)benzyl]oxy}pyrimidin-2-yl)piperazine-1-carboxylateC21H28N4O5S448.5Pharmaceutical development
Tert-butyl 4-{4-[(methylamino)methyl]pyrid-2-yl}piperazine-1-carboxylateC16H26N4O2306.41Research and development

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